Cas no 3108-33-6 (1-3-(trifluoromethyl)phenylprop-2-yn-1-ol)

1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is a fluorinated aromatic alkyne alcohol with significant utility in synthetic organic chemistry. The presence of the trifluoromethyl group enhances its electrophilic character, making it a valuable intermediate for constructing complex fluorinated molecules. The propargylic alcohol functionality allows for diverse transformations, including Sonogashira couplings, click chemistry, and nucleophilic additions. Its rigid aromatic core and electron-withdrawing trifluoromethyl group contribute to improved stability and reactivity in catalytic processes. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated scaffolds are sought after for their metabolic stability and bioavailability. High purity grades ensure reproducibility in synthetic applications.
1-3-(trifluoromethyl)phenylprop-2-yn-1-ol structure
3108-33-6 structure
商品名:1-3-(trifluoromethyl)phenylprop-2-yn-1-ol
CAS番号:3108-33-6
MF:C10H7F3O
メガワット:200.157193422318
MDL:MFCD21143274
CID:4645148
PubChem ID:13136036

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
    • 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol
    • MDL: MFCD21143274
    • インチ: 1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H
    • InChIKey: VBSWZRQVLSTNJR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(C(C#C)O)=C1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 238
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-206014-0.1g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
0.1g
$272.0 2023-09-16
Enamine
EN300-206014-2.5g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
2.5g
$1539.0 2023-09-16
Enamine
EN300-206014-0.5g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
0.5g
$613.0 2023-09-16
Enamine
EN300-206014-10.0g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
10g
$3376.0 2023-05-24
Enamine
EN300-206014-5g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
5g
$2277.0 2023-09-16
Enamine
EN300-206014-1g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
1g
$785.0 2023-09-16
1PlusChem
1P01BA63-250mg
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
250mg
$468.00 2025-03-19
A2B Chem LLC
AW05211-50mg
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
50mg
$227.00 2024-04-20
A2B Chem LLC
AW05211-1g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
1g
$862.00 2024-04-20
A2B Chem LLC
AW05211-2.5g
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol
3108-33-6 95%
2.5g
$1655.00 2024-04-20

1-3-(trifluoromethyl)phenylprop-2-yn-1-ol 関連文献

1-3-(trifluoromethyl)phenylprop-2-yn-1-olに関する追加情報

1-3-(Trifluoromethyl)Phenylprop-2-yn-1-ol: A Comprehensive Overview

The compound 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol, with CAS No. 3108-33-6, is a versatile organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted phenyl group with a propargyl alcohol moiety. The trifluoromethyl group imparts distinctive electronic and steric properties, making this compound highly valuable in various applications.

Recent studies have highlighted the potential of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo a wide range of reactions, including nucleophilic additions, cycloadditions, and conjugate additions, has made it an indispensable building block in modern organic chemistry. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents.

The trifluoromethyl group attached to the phenyl ring introduces a strong electron-withdrawing effect, which significantly influences the reactivity of the molecule. This property has been exploited in the development of novel catalysts and ligands for transition metal-catalyzed reactions. Recent advancements in asymmetric catalysis have demonstrated that derivatives of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol can serve as effective chiral auxiliaries, enabling the enantioselective synthesis of valuable chiral compounds.

In addition to its role in organic synthesis, this compound has found applications in materials science. The propargyl alcohol moiety is known for its ability to participate in click chemistry reactions, such as the Huisgen cycloaddition reaction. This has led to its use in the preparation of functional polymers and materials with tailored properties. For example, researchers have employed this compound to synthesize stimuli-responsive hydrogels that exhibit pH-dependent swelling behavior.

The synthesis of 1-3-(trifluoromethyl)phenylprop-2-yn-1-ol typically involves multi-step processes that require careful optimization. One common approach involves the alkylation of phenols with appropriate alkynyl halides, followed by subsequent functionalization steps to introduce the trifluoromethyl group. Recent advances in catalytic methods have streamlined these processes, making them more efficient and scalable for industrial applications.

From a pharmacological perspective, this compound has shown promise as a lead molecule for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Preclinical studies have demonstrated that derivatives of 1-3-(trifluoromethyl)phenylprop-2-yneol exhibit potent inhibitory activity against certain kinases involved in cancer progression. These findings underscore its potential as a scaffold for developing novel therapeutic agents.

In conclusion, CAS No 3108 33 6, or 1 3 (trifluoromethyl)phenylprop 2 yn 1 ol, stands out as a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and drug discovery. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an even more prominent role in advancing scientific innovation.

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